(4-((4-Methoxyphenyl)(phenyl)amino)phenyl)boronic acid
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Overview
Description
(4-((4-Methoxyphenyl)(phenyl)amino)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a (4-methoxyphenyl)(phenyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Methoxyphenyl)(phenyl)amino)phenyl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Aryl halide: (4-((4-Methoxyphenyl)(phenyl)amino)phenyl) bromide or iodide
Organoboron compound: Phenylboronic acid
Catalyst: Palladium(0) or Palladium(II) complex
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
Chemical Reactions Analysis
Types of Reactions
(4-((4-Methoxyphenyl)(phenyl)amino)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or quinones.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium periodate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran or ether.
Substitution: Organolithium or Grignard reagents in tetrahydrofuran or diethyl ether.
Major Products Formed
Oxidation: Phenols or quinones
Reduction: Boranes
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
(4-((4-Methoxyphenyl)(phenyl)amino)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Investigated for its potential as a molecular probe for detecting biomolecules.
Properties
Molecular Formula |
C19H18BNO3 |
---|---|
Molecular Weight |
319.2 g/mol |
IUPAC Name |
[4-(N-(4-methoxyphenyl)anilino)phenyl]boronic acid |
InChI |
InChI=1S/C19H18BNO3/c1-24-19-13-11-18(12-14-19)21(16-5-3-2-4-6-16)17-9-7-15(8-10-17)20(22)23/h2-14,22-23H,1H3 |
InChI Key |
CTGQQXMIQFMYKL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)OC)(O)O |
Origin of Product |
United States |
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